Darusentan - 171714-84-4

Darusentan

Catalog Number: EVT-264519
CAS Number: 171714-84-4
Molecular Formula: C22H22N2O6
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darusentan is a selective endothelin type A (ETA) receptor antagonist. [] It is classified as a propanoic acid-based endothelin receptor antagonist. [] Darusentan plays a significant role in cardiovascular research, specifically in studying the role of the endothelin system in various cardiovascular diseases and exploring its potential as a therapeutic target. [, , ]

Endothelin-1 (ET-1)

Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in cardiovascular homeostasis. [] It exerts its biological activity by binding to endothelin receptors, primarily the ETA and ETB subtypes. [, ] Elevated ET-1 levels have been observed in various cardiovascular diseases, including hypertension and heart failure. [, , , , ]

Relevance: ET-1 is the primary endogenous ligand for the ETA receptor, the target of Darusentan. [, , ] By blocking the ETA receptor, Darusentan inhibits the vasoconstrictive effects of ET-1. [, ]

Big ET-1

Compound Description: Big ET-1 is a precursor peptide of ET-1 that undergoes enzymatic cleavage to generate the active ET-1 peptide. [] It also exhibits vasoconstrictive properties. []

Ambrisentan

Compound Description: Ambrisentan is a selective endothelin receptor antagonist with a higher affinity for the ETA receptor. [] It is clinically used for treating pulmonary arterial hypertension. []

Bosentan

Compound Description: Bosentan is a dual endothelin receptor antagonist that blocks both ETA and ETB receptors. [] It is also used in treating pulmonary arterial hypertension. [, ]

Relevance: While both Darusentan and Bosentan target the endothelin system, they differ in their receptor selectivity. [] Darusentan selectively blocks ETA receptors, whereas Bosentan inhibits both ETA and ETB. [, ] This difference may lead to distinct pharmacological effects and safety profiles.

Sitaxsentan

Compound Description: Sitaxsentan is another selective ETA receptor antagonist that has been investigated for its potential in treating pulmonary arterial hypertension. []

Atrasentan

Compound Description: Atrasentan is a selective ETA receptor antagonist that has shown beneficial effects on blood pressure, glucose metabolism, lipid profiles, and coronary artery disease progression. []

Relevance: Atrasentan shares the same molecular target as Darusentan, selectively inhibiting the ETA receptor to counteract endothelin's effects. [] They are both being investigated for their therapeutic potential in cardiovascular diseases, including hypertension. []

CPU0213

Compound Description: CPU0213 is a dual endothelin receptor antagonist, blocking both ETAR and ETBR. [] It has demonstrated protective effects against cardiac dysfunction and downregulation of calcium handling proteins in experimental models of heart failure. []

Relevance: Although both Darusentan and CPU0213 modulate the endothelin system, they differ in their receptor selectivity. [] Darusentan primarily targets the ETA receptor, while CPU0213 exhibits dual antagonism. [] This distinction might lead to variations in their pharmacological actions and clinical applications.

Classification
  • Chemical Class: Endothelin receptor antagonist
  • Mechanism of Action: Selective blockade of endothelin type A receptors
  • Therapeutic Areas: Resistant hypertension, chronic heart failure
Synthesis Analysis

The synthesis of darusentan involves several key steps, typically focusing on creating optically pure forms of the compound. One notable method includes asymmetric epoxidation followed by specific reactions to yield the desired product. The synthesis can be summarized in the following steps:

  1. Asymmetric Epoxidation: The initial step involves the use of a catalyst to perform asymmetric epoxidation on a precursor compound, leading to the formation of an epoxide intermediate.
  2. Ring Opening and Functionalization: The epoxide is then subjected to ring-opening reactions that introduce necessary functional groups.
  3. Purification: The final product undergoes purification processes, such as recrystallization or chromatography, to isolate optically pure darusentan.

The synthesis process is designed to ensure high yields and purity, critical for pharmacological applications .

Molecular Structure Analysis

Darusentan has a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with endothelin receptors. The molecular formula is C22_{22}H27_{27}N3_{3}O3_{3}S, and its structural features include:

  • Functional Groups: Contains sulfonamide and amine groups that are crucial for receptor binding.
  • Chirality: The compound exists in chiral forms, with specific configurations being more biologically active.
  • Crystallography: Studies using single-crystal X-ray diffraction have revealed its orthorhombic crystal system, providing insights into its three-dimensional arrangement .
Chemical Reactions Analysis

Darusentan participates in several chemical reactions primarily related to its pharmacological activity:

  1. Binding Reactions: It selectively binds to endothelin type A receptors, inhibiting their activation by endogenous ligands.
  2. Metabolic Reactions: In vivo, darusentan undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes.
  3. Degradation Pathways: The compound's stability and degradation pathways have been studied to ensure safety and efficacy in clinical settings.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with darusentan .

Mechanism of Action

Darusentan's mechanism of action involves the selective blockade of endothelin type A receptors, which leads to several physiological effects:

  • Vasodilation: By inhibiting endothelin signaling, darusentan promotes vasodilation, resulting in decreased vascular resistance and lower blood pressure.
  • Inhibition of Proliferative Processes: The blockade prevents endothelin-induced proliferation of vascular smooth muscle cells and fibroblasts, reducing hypertensive complications.
  • Endothelial Function Improvement: Studies indicate that darusentan improves endothelial function, which is often compromised in hypertensive patients .

The clinical implications include significant reductions in blood pressure in resistant hypertension cases and potential benefits in chronic heart failure management.

Physical and Chemical Properties Analysis

Darusentan exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 405.54 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under standard storage conditions but sensitive to extreme pH levels.

These properties influence its formulation for oral administration and its pharmacokinetic profile .

Applications

Darusentan's primary application lies in managing resistant hypertension. Its unique properties make it suitable for patients who do not respond adequately to conventional antihypertensive therapies. Additional applications include:

  • Chronic Heart Failure Treatment: Ongoing research is exploring its efficacy in improving outcomes for patients with heart failure.
  • Research Tool: Used in preclinical studies to investigate the role of endothelin signaling in various cardiovascular conditions.

The ongoing Phase 3 clinical trials aim to further elucidate its therapeutic potential and safety profile .

Introduction to Darusentan in Academic Research

Rationale for Endothelin Receptor Antagonism in Cardiovascular Pathophysiology

Endothelin-1 (ET-1) is a potent vasoconstrictive peptide implicated in cardiovascular and renal pathologies, including hypertension, heart failure, and vascular remodeling. Its effects are mediated through two receptor subtypes: endothelin-A (ET~A~) receptors on vascular smooth muscle cells (inducing vasoconstriction and proliferation) and endothelin-B (ET~B~) receptors on endothelial cells (mediating vasodilation via nitric oxide release). In aging and cardiovascular diseases, ET~B~-mediated vasodilation is impaired, while ET~B~ upregulation in smooth muscle exacerbates vasoconstriction. Consequently, selective ET~A~ or dual ET~A~/ET~B~ receptor antagonism emerged as a strategy to counteract ET-1's pathological effects while preserving beneficial ET~B~ signaling [4] [7].

Preclinical evidence underscores ET-1's role in sodium retention and end-organ damage. Aging rats exhibit reduced renal sodium and potassium excretion alongside increased renal ET-1 expression, contributing to glomerulosclerosis and salt-sensitive hypertension. ET~A~ blockade mitigates these effects, highlighting its therapeutic potential [1].

Table 1: Pathophysiological Roles of Endothelin Receptors

ReceptorPrimary LocationPhysiological RolePathological Dysregulation
ET~A~Vascular smooth muscleVasoconstriction, cell proliferationMediates hypertension, cardiac fibrosis, sodium retention
ET~B~Endothelial cellsVasodilation (NO release), ET-1 clearanceLoss of vasodilation; upregulated in vascular smooth muscle, enhancing vasoconstriction

Historical Development of Darusentan as a Selective Endothelin-A Receptor Antagonist

Darusentan (LU-135252) was developed by Knoll AG/Abbott Laboratories as a potent, orally active ET~A~ receptor antagonist with 182-fold selectivity for ET~A~ over ET~B~ receptors [1] [3]. Its design aimed to overcome limitations of earlier endothelin receptor antagonists (ERAs) like bosentan, which carried hepatotoxicity risks and suboptimal receptor selectivity. Darusentan’s molecular structure features a chiral center and methoxy-diphenylpropanoic acid moiety, optimizing receptor affinity and metabolic stability [4] [6].

Early studies demonstrated darusentan’s dose-dependent blood pressure reduction in hypertensive Dahl salt-sensitive (Dahl-S) rats at 3 mg/kg/day, confirming in vivo efficacy [4]. Phase II human trials in essential hypertension showed significant reductions in systolic (−11.3 mmHg) and diastolic blood pressure (−8.3 mmHg) at 100 mg/day versus placebo (P<0.0001) [5]. Subsequent research focused on resistant hypertension (failure to respond to ≥3 antihypertensive agents). The DORADO trial reported ambulatory blood pressure reductions of −11/−7 mmHg with darusentan versus placebo, though development was discontinued in 2010 due to high rates of peripheral edema (28% vs. 12% in placebo) and insufficient efficacy in later trials [2] [4] [6].

Table 2: Key Attributes of Darusentan in Preclinical and Clinical Development

AttributeCharacteristicsSignificance
Receptor Selectivity182-fold ET~A~ affinity over ET~B~ [1]Minimizes interference with ET~B~-mediated vasodilation and ET-1 clearance
PharmacokineticsOral bioavailability; ~12.5-hour half-life; hepatic metabolism [6]Suitable for once-daily dosing
Early Efficacy (Rats)↓ BP in Dahl-S rats (3 mg/kg/day); ↑ renal Na+/K+ excretion in aging rats [1] [4]Validated target engagement and mechanistic rationale
Phase II Human Data↓ SBP/DBP by −11.3/−8.3 mmHg (100 mg/day) vs. placebo [5]Proof-of-concept in essential hypertension

Research Objectives: Bridging Mechanistic Insights and Therapeutic Potential

Academic research on darusentan pursued three key objectives:

  • Elucidating Renal Mechanisms: Aging rat studies revealed darusentan (20 mg/kg/day for 4 weeks) increased urinary sodium (Na+), chloride (Cl−), and potassium (K+) excretion by 48–63% (P<0.05) independently of blood pressure changes. This correlated with reduced cortical mRNA expression of α-epithelial sodium channel (αENaC) and α1-Na+,K+-ATPase—critical for sodium reabsorption. Paradoxically, plasma aldosterone rose (+~40%, P<0.01), suggesting compensatory endocrine activation despite improved natriuresis [1].
  • Cardiac and Vascular Remodeling: In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, ET~A~ antagonism with analogs like darusentan reversed cardiac fibrosis, diastolic stiffness, and vascular dysfunction. Key effects included:
  • Attenuation of left ventricular collagen deposition (from 11.7% to 7.6%, P<0.05)
  • Normalization of action potential duration and endothelial function
  • Reduced macrophage infiltration [7].
  • Resistant Hypertension Applications: Trials like DORADO-AC explored darusentan’s efficacy in resistant hypertension. While initial ambulatory BP reductions were significant, long-term studies revealed challenges:
  • High placebo responses in office BP measurements masked efficacy.
  • Ambiguous therapeutic advantage over guanfacine despite superior ambulatory BP reduction.
  • Edema risk persisted despite adjustable diuretic regimens [2] [4] [6].

These findings underscore darusentan’s value as a mechanistic tool to dissect ET~A~ pathways in sodium handling and remodeling, though clinical translation faced pragmatic limitations.

Table 3: Research Findings on Darusentan’s Mechanistic Effects in Preclinical Models

ModelInterventionKey OutcomesReference
Aging Rats (24 mo)Darusentan 20 mg/kg/d ×4 wks↑ Urinary Na+/K+/Cl− excretion (+48–63%); ↓ cortical αENaC/α1-Na+,K+-ATPase mRNA; ↑ plasma aldosterone [1] [1]
DOCA-Salt Hypertensive RatsET~A~ antagonist ×14 days↓ LV collagen (11.7% → 7.6%); normalized diastolic stiffness and action potential duration; improved vascular reactivity [7] [7]
Dahl-S RatsDarusentan 3 mg/kg/dSignificant BP reduction; validated in vivo target engagement [4] [4]

Properties

CAS Number

171714-84-4

Product Name

Darusentan

IUPAC Name

(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1

InChI Key

FEJVSJIALLTFRP-LJQANCHMSA-N

SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-(S)-2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-3-methoxy-3,3-diphenylpropionic acid
2-(4,6-dimethoxypyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropionic acid
benzenepropanoic acid, alpha-((4,6-dimethoxy-2-pyrimidinyl)oxy)-beta-methoxy-beta-phenyl-, (S)-
darusentan
LU 127043
LU 135252
LU-135252

Canonical SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Isomeric SMILES

COC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.